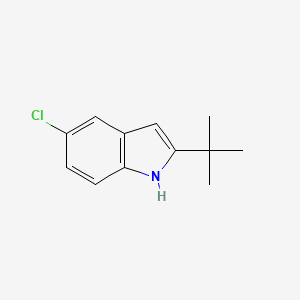

2-Tert-butyl-5-chloro-1H-indole

描述

Significance of the Indole (B1671886) Scaffold in Synthetic Chemistry and Materials Science

The indole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This versatility stems from its unique electronic properties and the ability to be functionalized at various positions, leading to a diverse array of derivatives with distinct biological activities. wisdomlib.orgbiologyinsights.com In synthetic chemistry, indoles serve as crucial building blocks for the total synthesis of complex natural products and as precursors to a multitude of heterocyclic compounds. numberanalytics.com

Beyond pharmaceuticals, the indole scaffold is gaining attention in materials science. The electron-rich nature of the indole ring system makes it a candidate for applications in organic electronics, including the development of new dyes and pigments.

Historical and Modern Perspectives on Indole Functionalization

The journey of indole chemistry began in 1866 with Adolf von Baeyer's reduction of oxindole (B195798) to indole. wikipedia.org Early methods for indole synthesis, such as the Fischer indole synthesis developed in 1883, are still in use today. beilstein-journals.org Historically, the functionalization of indoles primarily relied on electrophilic substitution reactions, which predominantly occur at the electron-rich C3 position. biologyinsights.com

Modern organic synthesis has seen a paradigm shift towards more sophisticated and site-selective methods for indole functionalization. Key advancements include:

C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds at various positions on the indole ring (C2, C3, C4, C5, C6, and C7), offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. numberanalytics.comrsc.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings have become indispensable for introducing aryl and heteroaryl groups to the indole scaffold. numberanalytics.com

Metal-Free Methodologies: Driven by the principles of green chemistry, there is a growing emphasis on developing functionalization strategies that avoid the use of transition metals, reducing cost and environmental impact. researchgate.net

Asymmetric Catalysis: The development of chiral catalysts has enabled the stereoselective synthesis of indole derivatives, which is crucial for producing enantiomerically pure pharmaceuticals. numberanalytics.com

Structural Elucidation and Academic Relevance of 2-Tert-butyl-5-chloro-1H-indole

This compound is a specific functionalized indole that has garnered interest within the scientific community. Its structure features a bulky tert-butyl group at the C2 position and a chlorine atom at the C5 position of the indole ring.

| Property | Value |

| CAS Number | 69622-40-8 bldpharm.comchemicalbook.com |

| Molecular Formula | C12H14ClN chemicalbook.com |

| Molecular Weight | 207.7 g/mol chemicalbook.com |

The presence of the tert-butyl group at the C2 position is significant. This bulky substituent can influence the molecule's reactivity and its binding affinity to biological targets. The chloro-substituent at the C5 position further modifies the electronic properties of the indole ring and provides a potential site for further functionalization.

The synthesis of this compound can be achieved through various synthetic routes, with one reported method involving the reaction of N-(4-chloro-2-methylphenyl)-2,2-dimethylpropanamide. chemicalbook.com Research into this compound and its analogs is driven by the potential for discovering new molecules with interesting biological activities and for its use as a building block in the synthesis of more complex heterocyclic systems.

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYFHRKGIPRJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500582 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-40-8 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tert Butyl 5 Chloro 1h Indole and Substituted Analogs

Classical Indolization Reactions Adapted for Specific Substitution Patterns

Classical methods for indole (B1671886) synthesis have been refined to accommodate the steric hindrance and electronic properties of precursors required for 2-tert-butyl-5-chloro-1H-indole.

Fischer Indole Synthesis in the Context of Sterically Hindered Indoles

The Fischer indole synthesis, a robust method discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus. wikipedia.org The reaction condenses a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of 2-tert-butyl substituted indoles, a key starting material is a phenylhydrazine and a ketone with a tert-butyl group.

The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A critical rsc.orgrsc.org-sigmatropic rearrangement follows protonation, leading to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A significant challenge in the synthesis of 2-tert-butyl indoles via the Fischer method is the steric hindrance posed by the tert-butyl group. This can influence the regioselectivity when unsymmetrical ketones are used. thermofisher.com The choice of acid catalyst and reaction conditions is crucial to overcoming this steric barrier and achieving good yields.

A modification developed by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical Fischer synthesis. wikipedia.org

Hemetsberger–Knittel Indole Synthesis for 2-Carboxylate Derivatives and Related Pathways

The Hemetsberger–Knittel indole synthesis provides a valuable route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com While not as commonly used as the Fischer synthesis due to the challenges in preparing the azido (B1232118) precursors, it offers a distinct pathway to functionalized indoles. wikipedia.org

The synthesis begins with the base-mediated aldol (B89426) condensation of an aryl aldehyde with an azidoacetate ester to form a 2-azidocinnamate. Subsequent thermal cyclization of this intermediate yields the corresponding indole-2-carboxylate. pharm.or.jp Research has shown that using tert-butyl azidoacetate can improve the yields of the initial aldol reaction, particularly with less reactive aldehydes, and provides a route to tert-butyl indole-2-carboxylates. pharm.or.jp However, the steric bulk of the tert-butyl group can necessitate higher reaction temperatures for the cyclization step, which may lead to decomposition of the starting cinnamate (B1238496) and lower yields compared to the corresponding ethyl esters. pharm.or.jp

The reaction mechanism is believed to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org Yields for the Hemetsberger-Knittel synthesis are generally reported to be over 70% under optimal conditions. wikipedia.org

Transition Metal-Catalyzed Approaches to the this compound Framework

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules like this compound.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Indole Ring Formation

Palladium catalysis has emerged as a powerful tool for indole synthesis. One notable approach involves the cyclization of α-chloroacetanilides to form oxindoles, which can be precursors to indoles. This method demonstrates high regioselectivity and functional group tolerance using a palladium acetate (B1210297) catalyst with a 2-(di-tert-butylphosphino)biphenyl (B1301956) ligand. organic-chemistry.org

Another strategy is the palladium-catalyzed indolization of 2-bromo or 2-chloroanilines with internal alkynes, which provides a direct and economical route to 2,3-disubstituted indoles. nih.gov Furthermore, palladium catalysts have been successfully employed for the N-tert-prenylation of indoles, achieving high yields and selectivity for the tert-prenyl group. nih.govamanote.com

The Buchwald modification of the Fischer indole synthesis, as mentioned earlier, also utilizes a palladium-catalyzed cross-coupling reaction to form the key hydrazone intermediate. wikipedia.org These palladium-catalyzed methods often offer milder reaction conditions and greater functional group compatibility compared to classical approaches.

Copper-Catalyzed Annulations and Cyclization Reactions Utilizing Precursors

Copper catalysis provides an alternative and often more economical approach to indole synthesis. One-pot syntheses of multisubstituted indole-3-carboxylic esters have been developed using a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.orgresearchgate.net This process starts from arylboronic acids and (Z)-3-aminoacrylates. rsc.org The success of this one-pot method is highly dependent on the choice of additives and oxidants, with myristic acid and KMnO4 being identified as crucial for high yields. rsc.org

Copper sulfate (B86663) has also been used to catalyze the reaction between 2-methylindole (B41428) and aromatic aldehydes to form 3,3'-(arylmethylene)bis(2-methyl-1H-indole) derivatives. nih.gov This reaction proceeds through an intermediate that undergoes dehydration to form an indole-based ortho-quinodimethane, which then participates in a Diels-Alder cycloaddition. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| Cu(OAc)₂ / tBu₃P·HBF₄ / Myristic Acid / KMnO₄ | Arylboronic acids, (Z)-3-aminoacrylates | Indole-3-carboxylic esters | One-pot sequential Chan-Lam N-arylation and CDC reaction. rsc.org |

| CuSO₄ | 2-methylindole, Aromatic aldehydes | 3,3'-(arylmethylene)bis(2-methyl-1H-indole) | Involves in situ generation of a diene for a Diels-Alder reaction. nih.gov |

Rhodium(III)-Catalyzed C-H Activation for Regioselective Functionalization of Indoles

Rhodium(III) catalysis has proven to be highly effective for the direct and regioselective functionalization of the indole core via C-H activation. This powerful strategy allows for the introduction of various substituents at specific positions of the indole ring.

A notable application is the regioselective C2-amidation of indoles using a pyrimidyl directing group. This method proceeds under mild conditions with broad functional group tolerance and excellent site-specificity. nih.gov Similarly, rhodium(III) catalysis enables the highly efficient and atom-economical C2-H alkylation of indoles with diazo compounds, affording a range of alkyl-substituted indoles in good to excellent yields. mdpi.com

Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes has been achieved using molecular oxygen as the sole oxidant. This method, facilitated by a quaternary ammonium (B1175870) salt, provides access to valuable fused indole systems. nih.gov

| Reaction Type | Catalyst | Reactants | Key Features |

| C2-Amidation | Rh(III) | Indoles, N-(2,4,6-trichlorobenzoyloxy)amides | Utilizes a removable pyrimidyl directing group for high regioselectivity. nih.gov |

| C2-Alkylation | Rh(III) | Indoles, Diazo compounds | Atom-economical reaction with N₂ as the only byproduct. mdpi.com |

| Oxidative Annulation | Rh(III) | 2- or 7-Arylindoles, Alkenes/Alkynes | Uses molecular oxygen as the oxidant, enabled by a quaternary ammonium salt. nih.gov |

Direct Halogenation and Chloro-Functionalization Methodologies

The introduction of a chlorine atom onto the indole ring is a key step in the synthesis of this compound. Regioselectivity is a major challenge in the direct halogenation of indoles, as the reaction can occur at several positions.

N-halogenating reagents are widely used for the chlorination of indoles. Among them, tert-butyl hypochlorite (B82951) (t-BuOCl) has emerged as a versatile reagent for the chlorooxidation and chlorination of indoles and their derivatives. mdpi.comnih.govresearchgate.net It is a commercially available and reactive material that serves as a lipophilic source of chlorine. wikipedia.org

The reaction of indoles with t-BuOCl can lead to a variety of chlorinated products, including 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles, with the product distribution being controllable by the choice of substrate and reaction conditions. mdpi.comnih.gov For instance, the decarboxylative chlorination of indole-2-carboxylic acids with t-BuOCl can yield 2,3-dichloroindoles. mdpi.comresearchgate.net These reactions often proceed under mild conditions and tolerate a range of functional groups. nih.gov

Another common N-halogenating reagent is N-chlorosuccinimide (NCS). It can be used for the direct chlorination of the indole nucleus. For example, indole can be subjected to chlorination with NCS to generate a 3-chloroindole intermediate in situ. rsc.org Flavin-dependent halogenases represent a class of enzymes that can achieve highly regioselective halogenation of the indole ring at various positions, although their practical application in synthetic chemistry is still developing. mdpi.com

Oxidative chlorination provides an alternative route to chlorinated indoles. These methods often involve a metal catalyst or a chemical oxidant to promote the chlorination reaction. Copper(II) chloride has been shown to effect the pyrrole (B145914) ring-chlorination of indoles, proceeding via the formation of an indole radical cation. rsc.org More recently, copper-catalyzed regioselective C2–H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source has been developed. rsc.org

Sulfuryl chlorofluoride (SO2ClF) has been identified as a versatile reagent for the controllable chlorination and chlorooxidation of unprotected indoles. acs.org By simply switching the reaction solvent, one can selectively obtain 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles in good to excellent yields. acs.org A one-step method for the synthesis of 3-chloro-2-formylindoles from 2-methylindoles using SO2ClF has also been reported, which proceeds through a tandem double electrophilic chlorination, deprotonation, nucleophilic addition of water, and subsequent oxidation. rsc.org

Other reagent-mediated pathways include the use of a sulfoxide (B87167) promoter, such as ethyl phenyl sulfoxide, for the chlorination of indoles with chlorine anion as the nucleophile under metal-free conditions. researchgate.net The table below summarizes various reagent systems for the chlorination of indoles.

| Reagent System | Product Type(s) | Key Features |

| tert-Butyl Hypochlorite (t-BuOCl) | 2-chloro-3-oxindoles, 2,3-dichloroindoles | Versatile, controllable by substrate choice. mdpi.comnih.gov |

| N-Chlorosuccinimide (NCS) | 3-Chloroindoles | Used for in situ generation of chlorinated intermediates. rsc.org |

| Copper(II) Chloride | Pyrrole ring-chlorinated indoles | Proceeds via radical cation intermediate. rsc.org |

| Cu(OAc)2 / TsCl | C2-Chlorinated indoles | Directed, regioselective C-H chlorination. rsc.org |

| Sulfuryl Chlorofluoride (SO2ClF) | 3-chloroindoles, 3-chloro-2-oxindoles | Selectivity controlled by solvent. acs.org |

| Ethyl Phenyl Sulfoxide / Cl- | Chlorinated indoles | Metal-free conditions. researchgate.net |

Stereoselective and Regioselective Tert-butyl Group Introduction

The introduction of a bulky tert-butyl group at the C2 position of the indole ring presents a significant steric challenge.

Several strategies can be employed to introduce the tert-butyl group at the C2 position of an indole. One approach involves the cyclization of a precursor that already contains the tert-butyl group. For example, the palladium-catalyzed cyclization of 2-alkynylanilines is a powerful method for constructing 2-substituted indoles. mdpi.com By using a 2-alkynylaniline bearing a tert-butyl group on the alkyne, one can directly form the 2-tert-butylindole core.

Another strategy is the direct functionalization of a pre-formed indole ring. However, direct C2-alkylation of indoles can be challenging due to the preferential reactivity of the C3 position. Recent advances in C2-functionalization often rely on "umpolung" strategies, where the normal reactivity of the indole is inverted. researchgate.net A branch-selective allylation of 3-chloroindole derivatives with allylboronic acids has been developed for the construction of C2-indolyl-all-carbon quaternary centers. rsc.org Although demonstrated for allylation, this method shows that even a tert-butyl group can be introduced as a substituent at the newly formed quaternary center, albeit in low yield, highlighting the steric challenge. rsc.org

The design of appropriate precursors is critical for the successful synthesis of sterically hindered indoles. The Fischer indole synthesis, a classical method, can be adapted by using a phenylhydrazone derived from a ketone containing the tert-butyl group. However, the harsh acidic conditions of the Fischer synthesis may not be compatible with all substrates.

Modern synthetic routes often rely on the construction of the indole ring from acyclic precursors under milder conditions. A modular approach starting from aromatic C2-acetals derived from lignin (B12514952) has been developed, which involves functionalization, C-N coupling with anilines, and subsequent acid-catalyzed cyclization to form the indole ring. rsc.orgrsc.org This method offers flexibility in the introduction of substituents.

For the synthesis of this compound, a plausible precursor design would involve the coupling of a 4-chloroaniline (B138754) derivative with a molecule containing the tert-butyl ketone or a related functional group, followed by a cyclization step. For instance, a palladium-catalyzed reaction between a 4-chloro-2-haloaniline and a tert-butyl-substituted alkyne could be a viable route. The choice of protecting groups on the aniline (B41778) nitrogen can also be crucial for directing the regioselectivity and improving the yield of the desired product. clockss.org

Novel and Emerging Synthetic Routes to Functionalized Indoles

The field of indole synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and substrate scope.

Palladium-catalyzed methods have become particularly prominent. organic-chemistry.org A one-pot, three-component procedure for the synthesis of 2,3-substituted indoles has been reported, involving a domino sequence of Sonogashira coupling, aminopalladation, and reductive elimination. organic-chemistry.org Such multi-component reactions offer a high degree of molecular complexity from simple starting materials.

Solid-phase synthesis has also been applied to the construction of indole and indoline (B122111) libraries. nih.gov This approach involves anchoring a precursor to a polymer support, performing a series of reactions on the solid phase, and then cleaving the final product from the resin. This methodology is particularly useful for generating a large number of analogs for biological screening.

Furthermore, novel cyclization strategies are continuously being explored. An iridium- and erbium-catalyzed dehydrogenative spirocyclization has been reported for direct access to spirocyclic oxindole (B195798) alkaloids. acs.org While not directly applicable to the synthesis of this compound, this demonstrates the power of modern catalytic methods to construct complex indole-containing scaffolds. The development of synthetic routes from renewable resources, such as lignin, also represents an important and emerging trend in the sustainable synthesis of biologically active indoles. rsc.org

Transition Metal-Free Condensation Reactions

The synthesis of indoles without the use of transition metals is highly desirable due to lower costs, reduced toxicity of the final product, and simpler purification procedures. Classical and modern condensation reactions provide powerful tools for accessing this compound and its analogs.

One of the most established and versatile methods for indole synthesis is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde. wikipedia.orgbyjus.com For the specific synthesis of this compound, the logical starting materials would be (4-chlorophenyl)hydrazine and a ketone bearing a tert-butyl group, such as methyl tert-butyl ketone (pinacolone).

The mechanism proceeds via the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement follows under acidic conditions, leading to the cleavage of the N-N bond. Subsequent intramolecular cyclization and elimination of an ammonia molecule yields the final aromatic indole product. wikipedia.orgyoutube.com The reaction can be catalyzed by various Brønsted or Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org While highly effective, the reaction conditions can be harsh, and when using unsymmetrical ketones, mixtures of regioisomers can be formed. byjus.com

Modern advancements in transition-metal-free synthesis have focused on base-mediated intramolecular cyclizations. For instance, methods using strong bases like potassium tert-butoxide (tBuOK) have been developed for the synthesis of biindoles and other complex heterocyclic systems. acs.org A plausible transition-metal-free condensation approach for a substituted indole could involve the intramolecular α-arylation of a suitably substituted anilide. In a related example, fluoro- and chloro-substituted anilides undergo cyclization promoted by KOt-Bu in DMF to yield oxindoles, a close relative of indoles. lookchem.com This suggests that a strategy involving the condensation of an amine and a halo-substituted precursor followed by base-mediated ring closure is a viable metal-free pathway.

Another innovative transition-metal-free approach involves the double indolylation of gem-difluorocyclopropanes using sodium tert-butoxide (NaOtBu) in DMSO, which preserves the cyclopropane (B1198618) ring while adding two indole units. acs.org This highlights the power of strong bases in mediating complex C-N and C-C bond formations without the need for a metal catalyst.

| Method | Key Reagents | General Conditions | Applicability to Target Synthesis |

|---|---|---|---|

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Methyl tert-butyl ketone, Acid catalyst (e.g., H₂SO₄, PPA) | Heating in the presence of a Brønsted or Lewis acid. wikipedia.orgbyjus.com | Directly applicable for forming the 2-tert-butyl-5-chloro-indole core. |

| Base-Mediated Intramolecular Cyclization | A pre-formed N-aryl amide/amine with an ortho-leaving group, Strong base (e.g., KOt-Bu, NaOt-Bu) | Heating in a polar aprotic solvent like DMF or DMSO. acs.orglookchem.com | Potentially applicable for analogs via an SNAr-type cyclization mechanism. |

| Bischler-Möhlau Indole Synthesis | α-Haloketone, Excess aniline analog (e.g., 4-chloroaniline) | Harsh heating conditions, often with inconsistent yields. wikipedia.orgnih.gov | Applicable, but may lead to regioisomeric mixtures and requires harsh conditions. nih.gov |

Multi-Component and Cascade Reaction Sequences for Indole Construction

Multi-component reactions (MCRs) and cascade (or domino) sequences are highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single pot. These reactions are characterized by high atom economy and operational simplicity, minimizing the need for isolation and purification of intermediates. rug.nl

The Fischer indole synthesis itself can be viewed as a cascade reaction, as it involves a sequence of condensation, tautomerization, sigmatropic rearrangement, and cyclization/aromatization steps occurring sequentially in one pot. byjus.com Modern variations have expanded its scope, for example, by using continuous flow reactors to improve yields and scalability, or by coupling it with other reactions like Heck isomerizations in one-pot sequences. researchgate.netorganic-chemistry.org

More sophisticated MCRs have been designed for the de novo synthesis of highly functionalized indoles. For example, the Ugi four-component reaction (U-4CR) can be employed to generate complex acyclic intermediates that are then cyclized to form the indole ring. A strategy for synthesizing indole-2-carboxamides involves an Ugi reaction between an aniline, glyoxal, formic acid, and an isocyanide, followed by an acid-catalyzed cyclization. rug.nl By selecting 4-chloroaniline and tert-butyl isocyanide as inputs, this method could be adapted to produce analogs of this compound. The practicality of such methods has been demonstrated through the gram-scale synthesis of related indoles. rug.nl

Cascade reactions are defined by processes where multiple bonds are formed in a single sequence without changing the reaction conditions or adding new reagents. scispace.com These strategies are powerful for rapidly building molecular complexity. For instance, a novel Brønsted acid-catalyzed oxa-Pictet–Spengler reaction has been developed for the synthesis of indole-fused pyran derivatives under metal-free conditions. acs.org This cascade involves the reaction of an indole-substituted cyclohexanone (B45756) with another ketone, proceeding through acid-mediated protonation, nucleophilic attack, cyclization, and dehydration to build a complex fused scaffold. acs.org While this specific example builds a fused system, the underlying principle of designing a cascade based on the reactivity of substituted indoles is broadly applicable.

| Strategy | Key Features | Example Starting Materials for Analogs | Potential Outcome |

|---|---|---|---|

| Ugi-4CR / Cyclization | Four components combined in one pot to form a linear precursor, followed by a separate cyclization step. rug.nl | 4-chloroaniline, an aldehyde, an acid, and tert-butyl isocyanide. rug.nl | Highly substituted indole-2-carboxamides. |

| Fischer Indole Cascade | Condensation followed by wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization in a single pot. wikipedia.orgbyjus.com | (4-chlorophenyl)hydrazine, methyl tert-butyl ketone. byjus.com | Direct formation of the target indole core. |

| Copper-Catalyzed MCR | Three or four components react to form spiro-fused carbazoles, demonstrating indole's role in complex cascades. nih.gov | 2-methylindole, aromatic aldehydes, cyclic dienophiles. nih.gov | Complex polycyclic indole derivatives. |

| Brønsted Acid Cascade | An acid promotes a sequence of protonation, nucleophilic attack, and cyclization/dehydration. acs.org | Indole-substituted cyclohexanones, various ketones. acs.org | Indole-fused polycyclic systems. |

Mechanistic Elucidation of Reaction Pathways Involving 2 Tert Butyl 5 Chloro 1h Indole Derivatives

Detailed Mechanistic Studies of Indolization Reaction Mechanisms

The formation of the indole (B1671886) ring itself is a fundamental process, with the Fischer indole synthesis being one of the most classic and versatile methods. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.org For the synthesis of 2-tert-butyl-5-chloro-1H-indole, the process would commence with the reaction of (4-chlorophenyl)hydrazine and a ketone bearing a tert-butyl group, such as pinacolone, to form the corresponding phenylhydrazone.

The accepted mechanism, first proposed by Robinson, proceeds through several key steps: mdpi.com

Tautomerization: The initially formed phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer under acidic conditions. byjus.commdpi.com

snnu.edu.cnsnnu.edu.cn-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, specifically a snnu.edu.cnsnnu.edu.cn-sigmatropic rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, which isotopic labeling studies have confirmed is often the rate-determining step. wikipedia.orgmdpi.com

Cyclization and Elimination: The resulting di-imine intermediate undergoes rearomatization. Subsequently, the nucleophilic amine attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. jk-sci.com The final step involves the elimination of ammonia (B1221849) under acid catalysis, leading to the formation of the stable, aromatic indole ring. wikipedia.org

Modern variations of this synthesis have been developed. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the key intermediate in situ. wikipedia.orgorganic-chemistry.org

| Stage | Description | Key Intermediate |

|---|---|---|

| 1. Hydrazone Formation | Condensation of an arylhydrazine with a ketone or aldehyde. | Arylhydrazone |

| 2. Tautomerization | Acid-catalyzed conversion of the hydrazone to its enamine form. | Ene-hydrazine |

| 3. snnu.edu.cnsnnu.edu.cn-Sigmatropic Rearrangement | Irreversible, often rate-determining, electrocyclic reaction forming a C-C bond. | Di-imine |

| 4. Cyclization & Aromatization | Intramolecular attack followed by elimination of ammonia to form the aromatic indole. | Aminoindoline |

Investigation of C-H Functionalization Mechanisms on Indole Scaffolds

Direct functionalization of carbon-hydrogen (C-H) bonds on the indole scaffold represents a highly efficient strategy for molecular diversification. Transition metal catalysis, particularly with rhodium, has been pivotal in achieving regioselective C-H activation. bohrium.com The inherent reactivity of the indole ring typically favors electrophilic attack at the C3 position. researchgate.net However, the use of directing groups allows for the functionalization of other positions, such as C2, C4, C6, and C7. snnu.edu.cnbohrium.com

A general mechanism for Rh(III)-catalyzed C-H activation involves several steps: acs.org

Coordination and C-H Activation: The reaction initiates with the coordination of a directing group on the indole substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation step, where the C-H bond is cleaved to form a five- or six-membered rhodacycle intermediate. acs.orgnih.gov

Insertion: The coupling partner, such as an alkyne or alkene, inserts into the Rh-C bond of the rhodacycle. This expands the metallacycle. acs.org

Reductive Elimination/β-Hydride Elimination: The final product is released through reductive elimination or a sequence involving β-hydride elimination, which regenerates the active Rh(III) catalyst.

For instance, in the C7 arylation of indoles, a phosphine (B1218219) group installed on the indole nitrogen directs the rhodium catalyst to the C7 position, leading to the formation of a five-membered rhodacycle. Subsequent oxidative addition of an aryl halide and reductive elimination yields the 7-arylated indole. nih.gov Similarly, Rh(II) catalysts have been shown to mediate the C6-alkylation of 2-substituted indoles. Mechanistic studies suggest this proceeds via a Friedel-Crafts-type attack of the indole's C6 position on a rhodium carbene species, with the regioselectivity controlled by hydrogen-bonding between the indole N-H and the catalyst's ligand. snnu.edu.cn

| Catalyst System | Position Functionalized | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| [Cp*Rh(OAc)₂] / Hydrazine DG | C2 | Cyclometalation to form rhodacycle intermediate. | acs.org |

| Rh₂(S-PTTL)₄ / Diazo compound | C6 | Friedel-Crafts attack on Rh(II) carbene, directed by H-bonding. | snnu.edu.cn |

| Wilkinson's Catalyst / N-PR₂ DG | C7 | P-directed cyclometalation followed by oxidative addition. | nih.gov |

| Rh(III) / COCF₃ DG | C4 | Additive-switched pathway (1,4-addition vs. Heck-type). | rsc.org |

Reaction Kinetics and Transition State Analysis of Chlorination Processes

The chlorination of indoles is a classic electrophilic aromatic substitution reaction. researchgate.net Due to the electron-rich nature of the indole ring, this transformation can often proceed under milder conditions than those required for less activated aromatic systems like benzene (B151609). researchgate.netwikipedia.org The reaction mechanism involves the attack of the π-system of the indole on an electrophilic chlorine source.

The key steps in the electrophilic chlorination of an indole are:

Formation of the Electrophile: A Lewis acid catalyst like FeCl₃ or AlCl₃ may be used to polarize the Cl-Cl bond, creating a highly electrophilic species. wikipedia.org

Electrophilic Attack: The indole ring acts as a nucleophile, attacking the electrophilic chlorine. Attack typically occurs at the C3 position, which is the most electron-rich, to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. quimicaorganica.orgyoutube.com This step involves the temporary loss of aromaticity and is generally the slow, rate-determining step of the reaction. youtube.com

Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-chloroindole product. youtube.com

Studies on the chlorination of indole have identified transient intermediates such as N-chloroindole and 3-chloro-3H-indole (an indolenine), suggesting a complex pathway where the initial site of attack might be the nitrogen atom, followed by rearrangement to the more stable C3-chlorinated product. acs.org The kinetics of such reactions are influenced by substituents on the indole ring; electron-withdrawing groups like the chloro at C5 in the target molecule would decrease the nucleophilicity of the ring, potentially slowing the rate of electrophilic attack compared to an unsubstituted indole. acs.org

Role of Catalysts and Additives in Directing Reaction Selectivity and Efficiency

In indolization reactions like the Fischer synthesis, the choice of acid catalyst is critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are essential for promoting the key tautomerization and cyclization steps. mdpi.comorganic-chemistry.org

For C-H functionalization , the catalyst system is the primary determinant of regioselectivity. As discussed, rhodium catalysts combined with specifically designed directing groups can steer functionalization to almost any desired position on the indole ring, overriding the intrinsic C3 reactivity. snnu.edu.cnnih.gov Furthermore, simple additives can act as a switch between different reaction pathways. For example, in the Rh(III)-catalyzed reaction of N-trifluoroacetylindoles with maleimides, the addition of an acid promotes a 1,4-addition product, whereas a base additive selectively yields a Heck-type product. rsc.org

In oxidation reactions , catalytic systems like tetrabutylammonium (B224687) iodide (TBAI) with an oxidant such as tert-butyl hydroperoxide (TBHP) have been developed. Mechanistic studies suggest that TBAI is not merely a phase-transfer catalyst but an active redox catalyst. hschemraw.com It is oxidized in situ to a reactive hypoiodite (B1233010) species (e.g., Bu₄NIO), which then acts as the key agent for facilitating the desired transformation, such as iodination or oxidation, before being regenerated in the catalytic cycle. hschemraw.comnih.govbeilstein-archives.org This catalytic cycle allows for the use of simple, nucleophilic reagents under oxidative conditions. nih.gov

| Reaction Type | Catalyst/Additive | Function | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Brønsted or Lewis Acids | Catalyzes hydrazone-enamine tautomerization and cyclization. | mdpi.com |

| C-H Arylation | Rh(I) Catalyst / N-PR₂ | Directs regioselective activation of the C7 C-H bond. | nih.gov |

| C-H Functionalization | Acid or Base Additive | Switches reaction pathway between conjugate addition and Heck-type reaction. | rsc.org |

| Oxidative Azidation | Tetrabutylammonium Iodide (TBAI) | Acts as a redox catalyst, forming a reactive hypoiodite species in situ. | nih.govbeilstein-archives.org |

Derivatization and Functional Group Transformations of the 2 Tert Butyl 5 Chloro 1h Indole Scaffold

N-Functionalization and Protecting Group Strategies on the Indole (B1671886) Nitrogen

The nitrogen atom of the indole ring is a key site for synthetic modification. Its functionalization not only allows for the introduction of various substituents but also plays a critical role in modulating the electronic properties of the indole ring and protecting the nitrogen during subsequent synthetic steps.

Application of Boc and Other Protecting Groups for Synthetic Maneuvers

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex indole derivatives. The tert-butyloxycarbonyl (Boc) group is a commonly employed acid-labile protecting group for the indole nitrogen. wikipedia.org This protection is often necessary to prevent unwanted side reactions at the nitrogen atom during subsequent transformations, such as electrophilic aromatic substitution.

The protection of the indole nitrogen can be achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnih.gov For instance, the protection of ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate was successfully carried out using di-tert-butyl dicarbonate with 4-dimethylaminopyridine (B28879) (DMAP) as a catalytic base in tetrahydrofuran (B95107) (THF), affording the N-Boc protected product in high yield. nih.gov The Boc group can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid in methanol, to regenerate the N-H bond. wikipedia.org The choice of deprotection conditions can be critical to avoid the cleavage of other acid-sensitive groups within the molecule.

| Reactant | Reagents | Product | Yield | Reference |

| Ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate | di-tert-butyl dicarbonate, 4-dimethylaminopyridine, THF | 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate | 87% | nih.gov |

N-Alkylation and N-Acylation Reactions on Indole Nuclei

N-alkylation and N-acylation reactions provide a direct means to introduce a wide variety of substituents onto the indole nitrogen. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. While specific examples for 2-tert-butyl-5-chloro-1H-indole are not detailed in the provided context, general methods for N-alkylation and N-acylation of indoles are well-established and applicable to this scaffold.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity and efficiency of the reaction. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base or a Lewis acid catalyst.

Electrophilic Aromatic Substitution and Directed Functionalization on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions.

Acylation Reactions (e.g., Friedel-Crafts Acylation) on Chloro-Indole Esters

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings, including indoles. organic-chemistry.orgnih.gov This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The acylation of indoles generally occurs at the C3 position due to the high electron density at this position.

In the context of chloro-indole esters, Friedel-Crafts acylation can be used to introduce a keto functionality. For example, the reaction of an N-protected chloro-indole ester with an acyl chloride and a Lewis acid would be expected to yield the corresponding 3-acyl derivative. The resulting aryl ketones are valuable intermediates that can be further modified. organic-chemistry.org

Regioselective Introduction of Additional Functional Groups (e.g., Trifluoromethylation)

The introduction of trifluoromethyl (CF₃) groups can significantly alter the properties of a molecule, often enhancing its metabolic stability and lipophilicity. While direct trifluoromethylation of this compound is not explicitly described, methods for the regioselective introduction of CF₃ groups into indole rings have been developed. These methods often involve the use of specialized trifluoromethylating reagents. The regioselectivity of such reactions on the this compound scaffold would be influenced by the directing effects of the existing tert-butyl and chloro substituents, as well as the N-protecting group if present. For instance, studies on other substituted indoles have shown that trifluoromethylation can be directed to specific positions on the indole ring. mdpi.com

Transformations Involving the Chloro and Tert-butyl Substituents

The chloro and tert-butyl groups on the indole ring also offer opportunities for further synthetic modifications, although these transformations can be more challenging.

The chloro substituent can potentially be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups. Alternatively, the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.

Synthetic Utility of the Chloro-Substituent in Cross-Coupling Reactions

The presence of a chlorine atom at the C5 position of the 2-tert-butyl-1H-indole ring provides a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the chloro-indole core is well-established, allowing for informed predictions and the application of established methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are particularly relevant for the functionalization of the C5 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the indole and various aryl or vinyl boronic acids or their derivatives. For chloroindoles, the use of highly active palladium catalysts, often in combination with bulky, electron-rich phosphine (B1218219) ligands, is typically required to achieve efficient coupling. For instance, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki cross-coupling of 5-bromoindazoles, a related heterocyclic system, with N-Boc-2-pyrroleboronic acid. nih.gov Similar conditions, potentially with more forcing conditions such as higher temperatures or the use of specialized ligands like XPhos or SPhos, would likely be applicable to this compound for the synthesis of 5-aryl or 5-heteroaryl derivatives. The synthesis of 5,7-diarylindoles from 5,7-dibromoindole has been successfully achieved using Pd(PPh₃)₄ in water, highlighting the feasibility of such transformations on the indole core. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, providing access to a variety of 5-aminoindole (B14826) derivatives. The coupling of aryl chlorides with amines generally necessitates robust catalytic systems. Research on the Buchwald-Hartwig amination of other chloroheterocycles suggests that palladium catalysts paired with bulky biaryl phosphine ligands (e.g., BrettPhos) are effective. google.com The reaction of β-chloroacroleins with various amines under standard Buchwald-Hartwig conditions using Pd(OAc)₂ with ligands like BINAP or Xantphos has also been reported. researchgate.net These conditions could be adapted for the amination of this compound with a range of primary and secondary amines, including anilines and alkylamines.

Heck Reaction: The Heck reaction facilitates the coupling of the C5-chloro position with alkenes to introduce vinyl substituents. While aryl chlorides are generally less reactive than bromides or iodides in Heck reactions, the use of specific catalyst systems, such as those based on palladium with bulky phosphine ligands like tri-tert-butylphosphine, can promote the reaction. acs.org The reaction conditions often involve a base, such as triethylamine (B128534) or a carbonate, and a polar aprotic solvent.

Sonogashira Coupling: This reaction is employed to install alkyne moieties at the C5 position through coupling with terminal alkynes. The classic Sonogashira protocol involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. lookchem.comclockss.org For less reactive aryl chlorides, more active catalyst systems, potentially with ligands like bis-(tert-butyl)aminomethylphosphane, might be necessary to achieve good yields of the corresponding 5-alkynylindoles. nih.gov

The following table summarizes the potential cross-coupling reactions for the derivatization of the C5-chloro position:

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid | 2-tert-butyl-5-aryl-1H-indole | Pd(dppf)Cl₂, K₂CO₃ |

| Buchwald-Hartwig | Amine | 2-tert-butyl-5-amino-1H-indole | Pd(OAc)₂, BrettPhos, K₂CO₃ |

| Heck | Alkene | 2-tert-butyl-5-vinyl-1H-indole | Pd(OAc)₂, P(t-Bu)₃, Base |

| Sonogashira | Terminal Alkyne | 2-tert-butyl-5-alkynyl-1H-indole | Pd(PPh₃)₂, CuI, Amine Base |

Computational Chemistry and Theoretical Characterization of 2 Tert Butyl 5 Chloro 1h Indole

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of the ground state geometry and electronic structure of molecules. For indole (B1671886) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are commonly employed to predict molecular geometries and electronic properties. researchgate.netnih.gov

In a study on chiral benzimidazoles, which share structural similarities with indoles, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to obtain optimized geometries. nih.gov These optimized structures are crucial for understanding the molecule's stability and for subsequent analysis of its electronic properties. For instance, the structural parameters of related chloro-substituted 7-azaindole-3-carbaldehydes have been investigated using DFT methods, including B3LYP-D3, PBE0-D3, and ωB97X-D, which account for dispersion forces. researchgate.net A single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde provided experimental validation for the computed geometries. researchgate.net

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. DFT calculations provide insights into these aspects. For example, in a study of 6-chloro-2-oxindole, DFT was used to analyze the electronic properties of both monomeric and dimeric forms, revealing how intermolecular interactions can influence the electronic structure. researchgate.net

Table 1: Representative Calculated Structural Parameters for a Substituted Chloroindole Derivative (5-chloro-7-azaindole-3-carbaldehyde) Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.745 |

| N-H | 1.012 |

| C=C (in benzene (B151609) ring) | ~1.39 - 1.41 |

| C-N-C (in pyrrole (B145914) ring) | ~108.5 |

Data adapted from theoretical calculations on analogous systems. researchgate.net

Analysis of Electronic Properties: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

For various heterocyclic compounds, including indole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. In a study on chiral benzimidazoles, FMO analysis was performed to understand their chemical reactivity and stability. nih.gov Similarly, for a newly synthesized imidazole (B134444) derivative, FMO analysis helped in determining the reactivity sites. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov MEP analysis is instrumental in predicting the sites of interaction for electrophilic and nucleophilic reactions. nih.gov For chiral benzimidazoles, MEP mapping was used to identify the reactive centers of the molecules. nih.gov

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Substituted Imidazole Derivative Note: This data is for an analogous compound and serves to illustrate the type of information obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Data adapted from theoretical calculations on analogous systems. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical modeling of reaction pathways, providing detailed insights into reaction mechanisms. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For indole synthesis, various reaction mechanisms have been proposed and investigated computationally. For instance, the synthesis of 2,2'-biindoles can proceed through a base-mediated cyclization. acs.org In the context of gem-diindolylcyclopropanes, a base-mediated elimination/nucleophilic addition pathway has been suggested, with computational studies helping to elucidate the role of various intermediates. acs.org DFT calculations can be used to model the potential energy surface of a reaction, mapping out the energetic landscape that connects reactants, intermediates, transition states, and products.

Conformational Analysis and Intermolecular Interactions through Molecular Mechanics and Dynamics Simulations

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. For a molecule like 2-tert-butyl-5-chloro-1H-indole, the orientation of the bulky tert-butyl group is a key conformational feature.

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules and for studying intermolecular interactions. nih.gov MD simulations, for example, were used to assess the stability of new indole-based sirtuin inhibitors in complex with their target protein. nih.gov In a study of chloro-substituted 7-azaindole-3-carbaldehydes, DFT calculations were used to analyze different dimeric structures, revealing the influence of the aldehyde group's rotation on the stability of the dimers. researchgate.net The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the properties of the compound in the solid state and in solution.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR)

Computational methods can predict spectroscopic parameters from first principles, providing valuable support for the interpretation of experimental spectra. For instance, theoretical calculations can help in the assignment of vibrational frequencies in Infrared (IR) and Raman spectra. researchgate.netmdpi.com

For chloro-derivatives of 7-azaindole-3-carbaldehyde, DFT calculations were used to compute the vibrational spectra, which were then compared with experimental FT-IR and FT-Raman data to make unequivocal assignments of the vibrational modes. researchgate.netmdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. tandfonline.com

Advanced Spectroscopic Characterization Techniques for 2 Tert Butyl 5 Chloro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a comprehensive picture of the atomic connectivity and environment within the 2-tert-butyl-5-chloro-1H-indole scaffold can be obtained. journals.co.zayoutube.com

Comprehensive ¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum due to the nine equivalent protons. The aromatic protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the chloro and tert-butyl substituents. For instance, the proton at the C4 position often appears as a doublet, coupled to the proton at C6, while the C6 proton may appear as a doublet of doublets, also showing coupling to the C7 proton. The NH proton of the indole ring usually appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of unique carbon signals confirms the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For example, the quaternary carbon of the tert-butyl group and the carbon to which it is attached on the indole ring will have distinct chemical shifts. The carbons in the aromatic portion of the molecule will appear in the downfield region, with their specific shifts influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the indole nitrogen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indoles

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole N-H | 7.5 - 8.5 (broad singlet) | - |

| Indole C2 | - | 135 - 140 |

| Indole C3-H | 6.0 - 6.5 (doublet) | 100 - 105 |

| Aromatic C-H | 7.0 - 7.8 | 110 - 130 |

| Tert-butyl CH₃ | 1.0 - 1.5 (singlet) | 30 - 35 (methyls), 35-40 (quaternary) |

| Chloro-substituted Aromatic C | - | 125 - 135 |

Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules like this compound and its derivatives. sdsu.eduwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduwikipedia.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the proton network within the indole ring system and confirming the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.eduwikipedia.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon framework by observing long-range couplings. For example, the protons of the tert-butyl group will show an HMBC correlation to the C2 carbon of the indole ring, confirming the position of this bulky substituent.

By combining the information from these 2D NMR experiments, a detailed and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Specialized NMR (e.g., ¹⁹F NMR) for Halogenated Derivatives

For derivatives of this compound that contain fluorine, ¹⁹F NMR spectroscopy is a powerful tool. nih.govnih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the location and nature of the fluorine substituent. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling can be observed, providing additional structural information and aiding in the complete assignment of the molecule. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

A key feature in the IR spectrum is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group will be observed in the 2850-3100 cm⁻¹ region. libretexts.org The C=C stretching vibrations of the aromatic indole ring will give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹, though its identification can sometimes be complicated by other overlapping absorptions. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. researchgate.netnih.govolemiss.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be unambiguously determined. This is essential for confirming the identity of this compound and its derivatives.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of polar and thermally labile molecules. nih.gov In the context of this compound, ESI-MS can be used to generate the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, provide valuable structural information. libretexts.orgyoutube.commiamioh.edu The fragmentation pattern of this compound can reveal key structural features. For example, a common fragmentation pathway for tert-butyl substituted compounds is the loss of a tert-butyl radical or isobutylene, leading to a significant fragment ion. The presence of chlorine is also evident from the isotopic pattern of the molecular ion and its fragments, as chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. tandfonline.comiucr.orgresearchgate.netresearchgate.nettandfonline.com For this compound, a single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsional angles within the molecule.

2 Tert Butyl 5 Chloro 1h Indole As a Versatile Synthetic Intermediate in Chemical Research

Role as a Key Precursor in the Synthesis of Complex Heterocyclic Systems

The rigid bicyclic structure of 2-tert-butyl-5-chloro-1H-indole serves as an ideal foundation for the annulation of additional rings, leading to the formation of elaborate polycyclic heterocyclic systems. The inherent reactivity of the indole (B1671886) core, particularly at the C3 position and the indole nitrogen, allows for cyclization reactions that build upon this framework.

Research into related tert-butyl-substituted indole systems demonstrates this principle effectively. For example, tert-butyl-substituted isatins, which are readily derived from the corresponding indoles, undergo condensation reactions with dinucleophiles to yield complex fused structures. The reaction of a 5-tert-butylisatin derivative with thiosemicarbazide (B42300) leads to the formation of 8-(t-butyl)-5H- bldpharm.comnih.govnih.govtriazino[5,6-b]indole-3-thiol. Similarly, condensation with benzene-1,2-diamine provides access to 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These transformations highlight a key strategy where the tert-butyl indole core acts as a template for annulating triazine or pyrazine (B50134) rings, respectively, onto the indole [b] face.

Another important class of complex heterocycles derived from indole precursors are the indole-fused pyrans. Methodologies have been developed for the synthesis of these systems, such as the Oxa-Pictet–Spengler reaction, which can be used to construct pyran-fused indoles. This showcases the versatility of the indole framework in creating diverse oxygen-containing heterocyclic systems.

Table 1: Examples of Complex Heterocyclic Systems Derived from Substituted Indole Precursors This table is interactive. You can sort and filter the data.

| Precursor Type | Reagent | Resulting Heterocyclic System |

|---|---|---|

| tert-Butyl-substituted isatin | Thiosemicarbazide | bldpharm.comnih.govnih.govTriazino[5,6-b]indole |

| tert-Butyl-substituted isatin | Benzene-1,2-diamine | Indolo[2,3-b]quinoxaline |

| 3-(2-Hydroxyethyl)indole | Ketones/Aldehydes | Indolo[2,3-b]pyran |

Utilization as a Building Block for Diversely Substituted Indole Derivatives

The this compound scaffold is extensively used as a building block for creating a library of diversely substituted indole derivatives. The chloro-substituent, the N-H proton, and the nucleophilic C3 position are all sites for selective modification, allowing chemists to tune the molecule's properties for specific applications.

A prime example of multi-site functionalization is the synthesis of 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. nih.gov In this process, a starting ethyl 5-chloro-1H-indole-2-carboxylate is first acylated at the C3 position with a furoyl group. Subsequently, the indole nitrogen is protected with a di-tert-butyl dicarbonate (B1257347), yielding the final, highly functionalized product in good yield (87%). nih.gov This demonstrates how different positions on the indole ring can be sequentially modified to build molecular complexity. nih.gov

Furthermore, the indole nucleus can act as a potent nucleophile in C-C bond-forming reactions. A transition-metal-free double indolylation of gem-difluorocyclopropanes has been developed to produce gem-diindolylcyclopropanes. acs.org This reaction demonstrates that indoles bearing chloro-substituents are well-tolerated, affording the desired products in excellent yields. acs.org The steric and electronic nature of substituents on the indole ring can influence the reaction's efficiency, but the core reactivity remains robust. acs.org

The introduction of a nitro group at the C3 position is another important transformation. A regioselective synthesis of 3-nitroindoles has been achieved under non-acidic conditions using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov This method is compatible with various functional groups on the indole ring, including chloro and bromo substituents, providing a pathway to valuable synthetic intermediates. nih.gov

Table 2: Synthesis of Diversely Substituted Indole Derivatives This table is interactive. You can sort and filter the data.

| Starting Material Class | Reaction Type | Product Class | Reagents | Reported Yield |

|---|---|---|---|---|

| Ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate | N-protection | 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate | Di-tert-butyl dicarbonate, 4-DMAP | 87% nih.gov |

| gem-Difluorocyclopropanes | Double Indolylation | gem-Diindolylcyclopropanes | Indole, NaOtBu | High acs.org |

| N-Boc-Indoles (including chloro-substituted) | Electrophilic Nitration | 3-Nitroindoles | Trifluoroacetic anhydride, Tetramethylammonium nitrate | Medium to High nih.gov |

| 2,2'-(Buta-1,3-diyne-1,4-diyl)bis(4-(tert-butyl)aniline) | Base-mediated Bicyclization | N-aryl-2,2'-biindoles | tBuOK, Fluoroarenes | 69% (for specific example) acs.org |

Contribution to the Rational Design and Synthesis of Advanced Organic Materials

While the direct application of this compound in bulk organic materials is not yet widely documented in dedicated studies, its derivatives are emerging as important components in the rational design of advanced functional materials. The unique structural and electronic properties imparted by the substituted indole core are of significant interest in fields such as organic electronics.

常见问题

Basic: What are the standard synthetic routes for 2-Tert-butyl-5-chloro-1H-indole, and how can purity be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation or halogenation of indole precursors. For example:

- Step 1 : React 5-chloroindole with tert-butyl chloride under acidic conditions (e.g., AlCl₃ or H₂SO₄) to introduce the tert-butyl group at the 2-position .

- Step 2 : Optimize reaction temperature (40–60°C) to minimize side reactions like over-alkylation.

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm with HPLC (>98% purity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The tert-butyl group shows a singlet at ~1.4 ppm (9H), while the indole NH proton appears as a broad peak at ~10–12 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 208.0865 (C₁₂H₁₄ClN).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane and refine using SHELXL .

Advanced: How do steric effects from the tert-butyl group influence the reactivity of this compound in electrophilic substitution?

Methodological Answer:

The bulky tert-butyl group at the 2-position directs electrophilic attacks (e.g., nitration, sulfonation) to the less hindered 4- or 6-positions.

- Experimental Design : Perform kinetic studies using HNO₃/AcOH at 0°C. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Data Interpretation : Steric maps and Hirshfeld surface analysis (CrystalExplorer) reveal reduced accessibility at the 2-position .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent impurities.

- Step 1 : Perform solubility assays in DMSO, THF, and chloroform at 25°C using UV-Vis spectroscopy (λmax ~280 nm).

- Step 2 : Characterize polymorphs via PXRD and DSC. For example, a metastable form may dissolve faster in DMSO but recrystallize upon standing .

- Mitigation : Pre-saturate solvents with the compound and use freshly distilled solvents to avoid confounding results .

Advanced: What computational methods predict the hydrogen-bonding network in this compound crystals?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···Cl or C–H···π interactions) using Mercury software .

- MD Simulations : Run GROMACS simulations in explicit solvent to model crystal packing. Compare with experimental XRD data to validate force fields .

Advanced: How to design derivatives of this compound for biological activity studies?

Methodological Answer:

- Functionalization : Introduce substituents at the 3-position (e.g., via Suzuki coupling with aryl boronic acids) to modulate lipophilicity.

- SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., kinase targets) and correlate logP values (calculated via ChemAxon) with IC₅₀ data .

- Metabolic Stability : Evaluate microsomal stability using LC-MS/MS to identify metabolically resistant analogs .

Advanced: What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use Pd-catalyzed asymmetric allylic alkylation with (R)-BINAP ligands to control stereochemistry .

- Low-Temperature Conditions : Conduct reactions at –20°C to slow racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。